AGI-14100
Description
Early Lead Identification through High-Throughput Screening Campaigns
The initial steps toward the discovery of AGI-14100 began with high-throughput screening (HTS) campaigns aimed at identifying inhibitors of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme. researchgate.net These large-scale screenings are designed to test vast libraries of chemical compounds to find "hits" that exhibit a desired biological activity. From these campaigns, a prototype mIDH1 inhibitor, AGI-5198, was identified. researchgate.netmdpi.com AGI-5198 demonstrated the ability to inhibit the production of the oncometabolite D-2-hydroxyglutarate (2-HG) and showed robust tumor inhibition in preclinical models. mdpi.comnih.gov
Wild-Type IDH Function in the Tricarboxylic Acid (TCA) Cycle
Structure-Activity Relationship (SAR) Studies and Lead Optimization of Precursors (e.g., AGI-5198)
While AGI-5198 showed promise, its poor pharmacokinetic properties, particularly its high clearance and unfavorable metabolic stability, prevented its advancement into clinical studies. mdpi.comnih.govacs.org This led to extensive structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry where the chemical structure of a compound is systematically modified to understand its effects on biological activity. mdpi.com The goal was to optimize the lead compound, AGI-5198, to improve its metabolic profile while maintaining or enhancing its inhibitory potency. researchgate.netnih.gov
A significant hurdle in the development of a viable drug candidate from AGI-5198 was its poor metabolic stability. nih.govacs.org Metabolite identification studies revealed that the cyclohexyl and imidazole (B134444) rings of AGI-5198 were major sites of NADPH-dependent oxidation in human liver microsomes. nih.govacs.org
To counter the high metabolic clearance, researchers employed several strategies. One key approach was to replace the metabolically vulnerable imidazole ring at the R4 position with other moieties that had shown similar potency in broad SAR profiling. nih.govacs.org Additionally, a scan of various heterocycles for the R4 position indicated that pyridines with electron-withdrawing groups could provide the desired combination of potency and metabolic stability. nih.govacs.org
To block the metabolism occurring at the R1 cyclohexyl group, medicinal chemists introduced fluorinated cycloalkyl groups. mdpi.comnih.govacs.org This strategy is a common tactic in drug design to enhance metabolic stability, as the strong carbon-fluorine bond is resistant to enzymatic cleavage. mdpi.com The incorporation of a difluorocyclobutyl group, in conjunction with other modifications, significantly improved the metabolic stability of the compound series. nih.gov
Neomorphic Activity: Conversion of α-Ketoglutarate to D-2-Hydroxyglutarate (2HG)
Emergence of this compound as an Optimized Prototype
Through these systematic optimization efforts, this compound emerged as a significantly improved compound. researchgate.netmdpi.com The key modifications included replacing the R1 cyclohexyl group with a fluorinated cycloalkyl group and substituting the R4 imidazole ring. mdpi.comnih.gov Further refinement, such as adding a fluorine atom to the R3 aromatic group, led to the final structure of this compound. nih.govacs.org This new compound struck a balance between desirable metabolic stability and potent inhibitory activity. nih.govacs.org
The optimization process culminated in this compound, a compound that exhibited single-digit nanomolar potency in both enzymatic and cellular assays. nih.govnih.gov Specifically, this compound demonstrated an IC₅₀ of 6 nM against the mIDH1 enzyme. medchemexpress.com It also showed potent inhibition of cell proliferation in various human cell lines, with IC₅₀ values of 0.76 nM in HT-1080 cells, 0.74 nM in U87-MG cells, and 1.75 nM in TF1 cells. probechem.com
Table 1: Cellular Potency of this compound
| Cell Line | IC₅₀ (nM) |
|---|---|
| HT-1080 | 0.76 probechem.com |
| U87-MG | 0.74 probechem.com |
| TF1 | 1.75 probechem.com |
However, further evaluation revealed that this compound was a potential inducer of the cytochrome P450 (CYP) 3A4 enzyme, a liability that prompted further medicinal chemistry efforts leading to the development of subsequent compounds. nih.govnih.govacs.org
Strategies for Enhancing Metabolic Stability
Emergence of this compound as an Optimized Prototype
Initial Assessment of Metabolic Stability
Early in the drug discovery process, achieving metabolic stability is a paramount goal to ensure a compound can persist in the body long enough to exert its therapeutic effect. This compound emerged from optimization efforts as a compound with a desirable balance of potent enzymatic and cell-based activity, coupled with good metabolic stability. nih.gov
Initial studies revealed that this compound exhibited low clearance in liver microsomal incubations across various species. acs.orgnih.gov This favorable characteristic was a significant improvement over earlier compounds like AGI-5198, which suffered from poor metabolic stability due to extensive oxidation of its cyclohexyl and imidazole rings. acs.orgnih.gov The structural modifications that led to this compound, including the introduction of a difluorinated phenyl ring, contributed to this enhanced metabolic profile. nih.govencyclopedia.pub Specifically, the hepatic extraction ratio (Eh) for this compound was found to be 0.23, indicating favorable metabolic stability. nih.gov
Table 1: Metabolic Stability and Potency Data
| Compound | mIDH1-R132H IC50 (nM) | HT1080 Cell IC50 (nM) | Human Liver Microsome Stability (Eh) |
|---|---|---|---|
| AGI-5198 | 70 | - | 0.93 |
| This compound | 6 | 1 | 0.23 |
Data sourced from multiple scientific publications. nih.govportico.org
Identification of Challenges with this compound: Cytochrome P450 (CYP) 3A4 Induction
Despite its promising metabolic stability and potency, further evaluation of this compound uncovered a significant challenge: the potential for cytochrome P450 (CYP) 3A4 induction. acs.orgnih.govmdpi.com CYP3A4 is a crucial enzyme in the liver responsible for metabolizing a large percentage of drugs. virginia.edu Induction of this enzyme can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy and leading to complex drug-drug interactions. nih.govnuvisan.com
Research into Human Pregnane (B1235032) X Receptor (hPXR) Activation
The mechanism behind the observed CYP3A4 induction was investigated through studies on the human pregnane X receptor (hPXR). acs.orgnih.gov hPXR is a nuclear receptor that plays a key role in regulating the expression of CYP3A4 and other drug-metabolizing enzymes. nih.govnuvisan.com
Screening assays revealed that this compound was a potent activator of hPXR, with its activation level reaching approximately 70% of that of rifampicin (B610482), a well-known strong inducer of CYP3A4. acs.orgnih.gov This strong hPXR activation was confirmed in studies using human hepatocytes. acs.orgnih.gov The hydrophobic nature of the R1 and R2 substituents in this compound, which are necessary for maintaining its inhibitory potency, was believed to contribute to this hPXR activation. acs.orgnih.gov
Strategies for Mitigating CYP Induction Liabilities
The identification of significant CYP3A4 induction via hPXR activation necessitated further medicinal chemistry efforts to mitigate this liability. The primary strategy focused on increasing the polarity of the molecule to decrease hPXR activation while preserving the essential potency and metabolic stability. nih.govnih.govmdpi.com
Several approaches were explored:
Introducing Polarity at R3 and R4: Modifications were made to the R3 and R4 positions of the molecule to introduce more polar functional groups. acs.orgnih.gov
Modification of the Pyrrolidinone Ring: Adding a hydroxyl group to the pyrrolidinone ring (at the R4 position) did result in a slight decrease in hPXR activation. However, this change also led to reduced permeability and an increased efflux ratio, which are undesirable pharmacokinetic properties. acs.orgnih.gov
Heterocycle Replacement: Transitioning from a cyanopyridine to a more polar cyanopyrimidine heterocycle at the R4 position successfully eliminated hPXR activation. Unfortunately, this modification also resulted in a significant loss of cellular potency and decreased metabolic stability. acs.orgnih.gov
This compound as a Crucial Intermediate Towards Next-Generation Inhibitors (e.g., AG-120/Ivosidenib)
While this compound itself was not advanced as a clinical candidate due to the CYP3A4 induction issue, it served as a critical intermediate and a valuable learning tool in the development of the next generation of mIDH1 inhibitors. researchgate.netcore.ac.uk The knowledge gained from studying this compound directly informed the design of AG-120 (Ivosidenib). acs.orgmdpi.com
Further Pharmacochemical Optimization Efforts
The optimization efforts that followed this compound were squarely aimed at resolving the hPXR activation problem. medchemexpress.com The key breakthrough came from a strategic modification of the central core of the molecule. mdpi.com
The 3,5-difluoro-phenyl group in this compound was replaced with a 5-fluoro-pyridine moiety. mdpi.com This subtle but critical change introduced the necessary polarity to significantly reduce hPXR activation without compromising the compound's potent inhibitory activity against the mIDH1 enzyme. mdpi.com This final modification led to the discovery of AG-120 (Ivosidenib), a compound that retained the high potency and favorable metabolic stability of this compound but with a greatly diminished potential for CYP induction. acs.orgmdpi.com
Table 2: Comparison of this compound and AG-120 (Ivosidenib)
| Compound | Key Structural Feature | hPXR Activation |
|---|---|---|
| This compound | 3,5-difluoro-phenyl group | High (approx. 70% of rifampicin) |
| AG-120 (Ivosidenib) | 5-fluoro-pyridine group | Significantly Reduced |
Data sourced from multiple scientific publications. acs.orgnih.govmdpi.com
Specific Inhibition of Mutant IDH1 Isoforms (e.g., R132H, R132C)
This compound has demonstrated potent and selective inhibitory activity against common mutant IDH1 isoforms, such as R132H and R132C. ashpublications.orgresearchgate.netprobechem.comprobechem.com These mutations at the arginine 132 residue are frequently observed in various cancers and confer the neomorphic activity responsible for 2HG production. nih.govfrontiersin.orgtandfonline.comspringermedizin.deoncokb.org Studies have shown that this compound effectively inhibits cell proliferation in human cell lines transfected with IDH1 R132H, with reported IC50 values in the nanomolar range. probechem.comprobechem.com
| Cell Line (transfected with IDH1 R132H) | IC50 (nM) | Citation |
| HT-1080 | 0.76 | probechem.comprobechem.com |
| U87-MG | 0.74 | probechem.comprobechem.com |
| TF1 | 1.75 | probechem.comprobechem.com |
This compound's inhibitory effect is significantly more pronounced against the mutant forms compared to the wild-type IDH1 enzyme. merckmillipore.com For instance, a related mutant IDH1 inhibitor, AGI-5198, showed IC50 values of 0.07 µM and 0.16 µM against R132H and R132C mutant IDH1, respectively, while having an IC50 of >100 µM against wild-type IDH1. merckmillipore.com this compound itself has been reported with an IC50 of 6 nM against mutant IDH1. medchemexpress.commedchemexpress.commedchemexpress.com
Allosteric Inhibition Mechanism
While the precise binding mode of this compound is not explicitly detailed in all search results, related mutant IDH inhibitors, including AG-120 (Ivosidenib), which was developed through the optimization of this compound, are known to act as allosteric inhibitors. frontiersin.orgmdpi.com Allosteric inhibitors typically bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. frontiersin.org Crystallographic studies of most mutant IDH inhibitors suggest they bind to an allosteric pocket located at the dimeric interface of the mutant IDH enzyme. nih.gov This allosteric binding prevents the proper formation of the catalytic site or otherwise hinders its function. mdpi.com Given that this compound is a precursor compound in the development of AG-120 and was instrumental in understanding the mode of action, it is likely that this compound also functions via an allosteric mechanism. researchgate.net
Reduction of Intracellular 2HG Concentrations
A primary consequence of inhibiting mutant IDH1 with this compound is the significant reduction of intracellular 2HG levels. ashpublications.orgresearchgate.netmedchemexpress.comprobechem.comprobechem.comresearchgate.net Elevated 2HG concentrations, ranging from 3-10 mM in AML patients with IDH mutations, lead to the dysregulation of α-KG-dependent enzymes and block the differentiation of hematopoietic progenitor/stem cells. ashpublications.orgresearchgate.net this compound has been shown to effectively lower these abnormal 2HG levels. ashpublications.orgresearchgate.net
Restoration of 2HG Levels to Wild-Type Baseline
Research indicates that this compound is capable of reducing intracellular 2HG concentrations to levels found in wild-type cells. ashpublications.orgresearchgate.netresearchgate.net This restoration of 2HG levels is a key indicator of the compound's effectiveness in reversing the metabolic consequences of mutant IDH1 activity. By reducing 2HG to baseline, this compound aims to mitigate the epigenetic and metabolic dysregulation driven by the oncometabolite, potentially allowing for cellular differentiation and a decrease in tumor burden, as observed in preclinical models. ashpublications.orgresearchgate.netprobechem.comagios.com
Table: Effect of this compound on Intracellular 2HG Levels
| Context | Effect on 2HG Levels | Citation |
| IDH1 mutant-containing primary human AML samples (ex vivo) | Reduced intracellular 2HG concentrations | ashpublications.orgresearchgate.net |
| IDH1 (R132H)/FLT3-ITD mutant xenograft model | Reduced intracellular 2HG concentrations | ashpublications.orgresearchgate.net |
| General mutant IDH1 inhibition | Reduces 2HG levels to baseline | ashpublications.orgresearchgate.netresearchgate.net |
Properties
CAS No. |
1448346-43-7 |
|---|---|
Molecular Formula |
C29H22ClF4N5O3 |
Molecular Weight |
599.97 |
IUPAC Name |
(S)-1-(4-cyanopyridin-2-yl)-N-((S)-2-((3,3-difluorocyclobutyl)amino)-2-oxo-1-phenylethyl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H22ClF4N5O3/c30-22-4-2-1-3-21(22)26(27(41)37-19-13-29(33,34)14-19)38(20-11-17(31)10-18(32)12-20)28(42)23-5-6-25(40)39(23)24-9-16(15-35)7-8-36-24/h1-4,7-12,19,23,26H,5-6,13-14H2,(H,37,41)/t23-,26-/m0/s1 |
InChI Key |
KICQCOSIQLKQBA-OZXSUGGESA-N |
SMILES |
O=C(N(C1=CC(F)=CC(F)=C1)[C@H](C(NC2CC(F)(C2)F)=O)C3=CC=CC=C3Cl)[C@H](CCC4=O)N4C5=NC=CC(C#N)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGI-14100; AGI 14100; AGI14100 |
Origin of Product |
United States |
Agi 14100: a Chemical Probe for Mutant Idh1
Discovery and Optimization
This compound was developed as a potent, selective, and orally available inhibitor of the mutant IDH1 enzyme. medkoo.comagios.com It was part of a broader drug discovery program aimed at creating therapeutic agents for IDH1-mutant cancers. nih.gov The development process involved optimizing a chemical scaffold to achieve high potency against the mutant enzyme while maintaining selectivity over wild-type IDH1 and other related enzymes. nih.govfrontiersin.org Although this compound itself was a potent inhibitor, further pharmacochemical optimization was undertaken to improve its drug-like properties, specifically to eliminate its activity as an inducer of the liver enzyme cytochrome P450 3A4 (CYP3A4). frontiersin.orgmedchemexpress.com This optimization work ultimately led to the development of Ivosidenib (B560149) (AG-120). nih.govacs.org
Preclinical Research and Findings
Preclinical studies demonstrated the biological activity of this compound in various cancer models.
This compound is a highly potent inhibitor of the IDH1 R132H mutant enzyme. probechem.com In cellular assays, it effectively inhibited the proliferation of human cancer cell lines engineered to express the IDH1 R132H mutation, with IC50 values in the low nanomolar range. probechem.com
Table 1: Cellular Proliferation Inhibition by this compound in IDH1 R132H-mutant Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HT-1080 | Fibrosarcoma | 0.76 probechem.com |
| U87-MG | Glioblastoma | 0.74 probechem.com |
| TF-1 | Erythroleukemia | 1.75 probechem.com |
Ex vivo treatment of primary human AML patient samples containing IDH1 mutations with this compound was shown to induce cellular differentiation, a key therapeutic goal in leukemia. researchgate.net This effect is consistent with the hypothesis that blocking D-2HG production can reverse the differentiation block caused by the oncometabolite.
In vivo studies using xenograft models of human cancers further validated the potential of inhibiting mutant IDH1. In a model using a primary human IDH1 R132H-mutant AML tumor, treatment with this compound alone led to a significant reduction in the burden of leukemic blasts in the peripheral blood. agios.comprobechem.com When this compound was used in combination with the standard chemotherapy agent cytarabine (B982) (Ara-C), a more pronounced response was observed, with a decrease in tumor burden in both the peripheral blood and the bone marrow. agios.comresearchgate.net This suggests a potential synergistic effect between targeted IDH1 inhibition and conventional chemotherapy. ascopubs.org
Agi 14100 As a Research Tool
Rationale for Mutant IDH1 Inhibition as a Therapeutic Strategyoncotarget.comresearchgate.net
Given that the neomorphic activity of mutant IDH1 and the subsequent production of 2-HG are central to tumorigenesis, directly inhibiting the mutant enzyme presents a highly rational therapeutic strategy. researchgate.netnih.gov The goal of such inhibitors is to lower the intracellular levels of 2-HG, thereby relieving the inhibition of α-KG-dependent dioxygenases. researchgate.net This would, in turn, be expected to reverse the epigenetic blockade, restore normal histone and DNA methylation patterns, and allow for the proper differentiation of cancer cells. frontiersin.orgresearchgate.net
This compound is a potent and selective preclinical inhibitor of the mutant IDH1 enzyme. researchgate.netnih.govprobechem.com Research has demonstrated that this compound can effectively reduce the levels of 2-HG in cancer cells harboring IDH1 mutations. researchgate.net In preclinical studies using primary human AML patient samples with an IDH1 mutation, treatment with this compound induced cellular differentiation. researchgate.netnih.gov Furthermore, in a xenograft model of human IDH1-mutant AML, this compound treatment led to a significant reduction in the burden of leukemic cells. nih.govagios.com These findings provide a strong preclinical proof-of-concept for the therapeutic potential of inhibiting mutant IDH1. This compound served as a key milestone compound in the development of ivosidenib (B560149) (AG-120), a first-in-class mutant IDH1 inhibitor approved for the treatment of IDH1-mutant cancers. frontiersin.orgacs.orgmedchemexpress.comresearchgate.net
Data Tables
Table 1: Effects of 2-Hydroxyglutarate (2-HG) on Epigenetic Modifications
| Epigenetic Target | Effect of 2-HG Accumulation | Consequence | References |
| Histone Demethylases (KDMs) | Competitive Inhibition | Increased global histone methylation (e.g., H3K9me3, H3K27me3) | pnas.orgfrontiersin.orgoulu.fimdpi.com |
| TET DNA Demethylases | Competitive Inhibition | Increased global DNA methylation (Hypermethylation) | mdpi.comfrontiersin.orgnih.gov |
Table 2: Preclinical Activity of this compound
| Model System | Finding | Outcome | References |
| Human cancer cell lines with IDH1 R132H | Inhibited cell proliferation | IC50 values in the low nanomolar range (0.74-1.75 nM) | probechem.com |
| Primary human AML cells (IDH1 mutant) | Induced cellular differentiation ex vivo | Reversal of differentiation block | researchgate.netnih.gov |
| Primary human AML xenograft model (IDH1 mutant) | Significantly reduced leukemic blasts in peripheral blood | Decreased tumor burden | nih.govagios.com |
Cellular and Biochemical Characterization of Agi 14100
In Vitro Studies on Cancer Cell Lines
The effects of AGI-14100 have been investigated in various cancer cell lines that endogenously express or are engineered to express mutant forms of IDH1. These studies have been crucial in elucidating the compound's mechanism of action at a cellular level.
Inhibition of Cell Proliferation in Mutant IDH1-Expressing Cells
This compound has demonstrated significant anti-proliferative effects in cancer cell lines harboring IDH1 mutations. probechem.com
The HT1080 chondrosarcoma cell line, which endogenously expresses the IDH1-R132C mutation, has been a key model for evaluating mutant IDH1 inhibitors. nih.govnih.gov Treatment of HT1080 cells with this compound resulted in a potent inhibition of cell proliferation. probechem.com The half-maximal inhibitory concentration (IC50) for this compound in inhibiting the proliferation of HT1080 cells was determined to be 0.76 nM. probechem.com This demonstrates the compound's high potency against cancer cells with this specific IDH1 mutation.
Further evaluation of this compound's anti-proliferative activity was conducted in the U87-MG glioblastoma and TF-1 erythroleukemia cell lines, which were transfected to express the IDH1-R132H mutation. probechem.com In these engineered cell lines, this compound also showed potent inhibition of cell proliferation. The IC50 values were 0.74 nM for U87-MG cells and 1.75 nM for TF-1 cells. probechem.com These findings confirm the compound's activity against the most common IDH1 mutation, R132H, in different cancer cell backgrounds.
Inhibition of Cell Proliferation by this compound in Mutant IDH1-Expressing Cell Lines
| Cell Line | Cancer Type | IDH1 Mutation | IC50 (nM) |
|---|---|---|---|
| HT1080 | Chondrosarcoma | R132C (endogenous) | 0.76 probechem.com |
| U87-MG | Glioblastoma | R132H (transfected) | 0.74 probechem.com |
Studies in HT1080 Chondrosarcoma Cells
Induction of Cellular Differentiation
A key mechanism of oncogenesis driven by mutant IDH1 is a block in cellular differentiation. ashpublications.orgascopubs.org this compound has been shown to reverse this block, inducing differentiation in malignant cells. ashpublications.orgresearchgate.net
The therapeutic potential of this compound in a more clinically relevant setting was assessed using primary human AML patient samples containing IDH1 mutations. nih.govashpublications.orgresearchgate.net Ex vivo treatment of these primary AML samples with this compound led to the induction of cellular differentiation. nih.govashpublications.orgresearchgate.net This effect was observed as a proliferative burst followed by the maturation of the leukemic cells. ashpublications.orgresearchgate.netresearchgate.net These findings suggest that inhibiting the mutant IDH1 enzyme with this compound can restore normal differentiation pathways in primary cancer cells. ascopubs.orgresearchgate.net
The induction of differentiation in primary AML samples by this compound was confirmed through the analysis of specific cell surface markers and morphological changes. ashpublications.orgresearchgate.net Techniques such as flow cytometry and cytology were employed to monitor these changes. ashpublications.orgresearchgate.net An increase in the expression of myeloid differentiation markers, such as CD11b, CD14, and CD15, is a common indicator of myeloid maturation. researchgate.net Cytological analysis would further confirm the morphological changes associated with the transition from immature blasts to more mature myeloid cells. The specific markers and the extent of their increased expression following this compound treatment in these primary AML samples have been documented in research studies. ashpublications.org
Analysis in Mutant IDH1-Containing Primary Human AML Samples Ex Vivo
Impact on Epigenetic Landscape
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). researchgate.net Elevated levels of 2-HG disrupt the function of alpha-ketoglutarate-dependent dioxygenases, which are crucial for maintaining the epigenetic state of cells, including histone and DNA demethylases. researchgate.net This disruption results in significant alterations to the epigenetic landscape, notably histone and DNA hypermethylation, which can block cellular differentiation. researchgate.netacs.org this compound, as a potent inhibitor of mutant IDH1, is capable of reducing intracellular 2-HG concentrations to the baseline levels observed in wild-type cells. researchgate.netresearchgate.net This reduction in 2-HG directly addresses the underlying cause of the epigenetic dysregulation.
The inhibition of mutant IDH enzymes by small molecules has been shown to reverse the associated histone hypermethylation. researchgate.netnih.gov Studies on the effects of inhibiting mutant IDH have demonstrated that the reversal of histone hypermethylation can occur rapidly, often within a matter of days. nih.gov By blocking the neomorphic activity of mutant IDH1 and thereby lowering 2-HG levels, this compound facilitates the restoration of normal histone demethylase activity. This leads to the removal of repressive histone methylation marks that accumulate as a result of the enzyme mutation. researchgate.net
In addition to affecting histones, the elevated 2-HG produced by mutant IDH1 induces widespread DNA hypermethylation, contributing to what is known as a CpG island methylator phenotype (CIMP). researchgate.net The inhibition of mutant IDH1 activity by compounds such as this compound has been demonstrated to reverse these DNA hypermethylation patterns. researchgate.netresearchgate.net In contrast to the rapid reversal of histone marks, the process of DNA demethylation is more gradual, occurring progressively over a period of weeks following the inhibition of the mutant enzyme. nih.gov This normalization of DNA methylation is a key mechanism through which inhibiting mutant IDH can restore normal gene expression patterns and promote cellular differentiation. researchgate.netnih.gov
Reversal of Histone Hypermethylation
Biochemical Assay Development for this compound Activity
The characterization of this compound's inhibitory activity relies on both direct enzymatic assays and cell-based functional assays. These biochemical methods are essential for determining the compound's potency and its effect in a biological context.
Enzymatic assays are conducted to measure the direct inhibitory effect of this compound on the target mutant IDH1 enzyme. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound demonstrated a good balance of potent, single-digit nanomolar inhibition in enzymatic assays and desirable metabolic stability. acs.orgnih.gov
| Enzyme | IC50 (nM) | Source |
|---|---|---|
| mIDH1-R132H | 6 | medchemexpress.com |
To confirm that the enzymatic inhibition translates into functional activity within a cellular environment, cell-based assays are employed. These assays measure the ability of this compound to penetrate cells and reduce the levels of the oncometabolite 2-HG produced by the mutant IDH1 enzyme. This compound has shown potent, single-digit nanomolar efficacy in reducing 2-HG in various cell lines that endogenously or exogenously express mutant IDH1. acs.orgnih.gov Ex vivo treatment of primary human AML patient samples containing mutant IDH1 with this compound has been shown to induce cellular differentiation. researchgate.netprobechem.com
| Cell Line | IDH1 Mutation Status | IC50 (nM) | Source |
|---|---|---|---|
| HT-1080 | R132C (endogenous) | 0.76 | probechem.com |
| U87-MG | R132H (transfected) | 0.74 | probechem.com |
| TF1 | R132H (transfected) | 1.75 | probechem.com |
Preclinical in Vivo Efficacy Studies of Agi 14100
Utilization of Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models have been instrumental in the preclinical evaluation of AGI-14100. These models involve the transplantation of primary human cancer cells into immunocompromised mice, aiming to recapitulate the heterogeneity and characteristics of human tumors in vivo. PDX models are considered valuable tools for assessing the efficacy of novel therapeutic agents in a more clinically relevant setting. jax.orgcrownbio.com
Studies in Primary Human Mutant AML Xenograft Models (e.g., IDH1 R132H/FLT3-ITD)
Studies utilizing primary human AML xenograft models harboring specific mutations, such as IDH1 R132H and FLT3-ITD, have been conducted to evaluate the efficacy of this compound. In these models, this compound has been tested as a single agent and in combination with other therapies to assess its impact on leukemic cell growth, tumor burden, and differentiation. agios.comresearchgate.netnih.govflybase.orgresearchgate.netnih.gov
Observed Effects on Tumor Burden in Experimental Models
Preclinical studies have demonstrated that this compound can exert inhibitory effects on tumor burden in experimental models. This has been observed in models engrafted with primary human AML cells carrying the IDH1 mutation. agios.comresearchgate.netnih.govflybase.orgresearchgate.netnih.govmdpi.com
Reduction of Leukemic Blast Burden
A significant finding from these in vivo studies is the observed reduction in leukemic blast burden following treatment with this compound. In a primary human IDH1 R132H/FLT3-ITD mutant xenograft model, treatment with this compound alone led to a significant decrease in tumor burden in the peripheral blood. researchgate.netnih.govresearchgate.netprobechem.comashpublications.orgresearchgate.netchemsrc.comresearchgate.net
Assessment of Differentiation Induction In Vivo
A key mechanism of action for IDH1 mutant inhibitors is the induction of cellular differentiation. Preclinical in vivo studies with this compound have sought to assess this effect. While ex vivo treatment of IDH1 mutant human AML patient samples with this compound has been shown to induce cellular differentiation, in vivo studies in xenograft models also provide evidence supporting the ability of this compound to promote differentiation. agios.comresearchgate.netnih.govflybase.orgresearchgate.netresearchgate.net
Combination Research with Other Agents in Preclinical Models
Investigating this compound in combination with other therapeutic agents is a crucial aspect of preclinical research to explore potential synergistic effects and overcome resistance mechanisms. These studies aim to identify rational combination strategies that could enhance therapeutic outcomes. agios.comresearchgate.netnih.govflybase.orgnih.gov
Synergistic Effects with Chemotherapeutic Agents (e.g., Ara-C)
Preclinical studies have explored the combination of this compound with standard chemotherapeutic agents, such as cytarabine (B982) (Ara-C). In a primary human IDH1 mutant AML xenograft model, the combination of this compound with a short course of low-dose Ara-C resulted in a more pronounced decrease in both peripheral blood and bone marrow tumor burden compared to either treatment alone. agios.comresearchgate.netnih.govflybase.orgresearchgate.netashpublications.orgresearchgate.netresearchgate.netascopubs.org This suggests a synergistic benefit when this compound is combined with Ara-C in this preclinical setting. The response observed with the combination therapy was also reported to be sustainable for several weeks after the cessation of treatment. researchgate.netresearchgate.netashpublications.orgresearchgate.net
Summary of Key Preclinical In Vivo Findings
| Study Model | Treatment Regimen | Observed Effects | Citation |
| Primary human IDH1 R132H/FLT3-ITD AML xenograft | This compound alone | Significant decrease in peripheral blood tumor burden | researchgate.netnih.govresearchgate.netprobechem.comashpublications.orgresearchgate.netchemsrc.comresearchgate.net |
| Primary human IDH1 R132H/FLT3-ITD AML xenograft | This compound + Low-dose Ara-C | More pronounced decrease in peripheral blood and bone marrow tumor burden; sustainable response | agios.comresearchgate.netnih.govflybase.orgresearchgate.netashpublications.orgresearchgate.netresearchgate.netascopubs.org |
| Primary human IDH1 mutant AML patient samples (ex vivo) | This compound | Induced cellular differentiation | researchgate.netprobechem.comashpublications.orgresearchgate.net |
Pharmacological Research Aspects of Agi 14100 Preclinical Focus
Metabolic Stability Profiling in Preclinical Species
Metabolic stability is a key aspect of preclinical evaluation, assessing how readily a compound is broken down by enzymes, primarily in the liver. This influences the compound's exposure levels and duration of action in the body.
Liver Microsomal Assays
Liver microsomal assays are standard in vitro methods used to predict hepatic clearance. These assays involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The rate at which the parent compound is depleted in these assays provides an indication of its metabolic stability. AGI-14100 demonstrated low clearance in liver microsomal incubations across various species. acs.orgnih.gov This suggests a favorable metabolic stability profile in vitro.
Identification of Metabolic Clearance Pathways
Metabolite identification studies are crucial for understanding how a compound is processed by the body and to identify the specific enzymes and pathways involved. While detailed metabolic clearance pathways specifically for this compound are not extensively detailed in the provided information, related studies on earlier compounds in the same series, such as AGI-5198, revealed extensive NADPH-dependent oxidation of specific structural components. acs.orgnih.govmdpi.com Medicinal chemistry efforts leading to this compound aimed to decrease metabolic clearance by modifying sites prone to oxidation, such as incorporating fluorinated cycloalkyl groups. acs.orgnih.govmdpi.commdpi.comsemanticscholar.orgfrontiersin.org Oxidative metabolism is indicated as a major elimination pathway for related compounds with favorable PK profiles. researchgate.netresearchgate.net
In Vivo Pharmacokinetic (PK) Properties in Animal Models
In vivo pharmacokinetic studies in animal models provide crucial data on how a compound behaves in a living organism, including its absorption, distribution, metabolism, and excretion.
Studies in Rodents and Non-Human Primates
Pharmacokinetic studies of this compound were conducted in various animal models, including Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys. acs.orgnih.govresearchgate.netresearchgate.net These studies showed rapid oral absorption of this compound. acs.orgnih.gov The compound exhibited low total body plasma clearance and a moderate to long half-life in these species. acs.orgnih.govresearchgate.netresearchgate.net While moderate exposure reduction was noted in a repeat-dose study in rodents, this was not observed in cynomolgus monkeys. acs.orgnih.gov
Data from Preclinical PK Studies (Illustrative based on textual descriptions):
| Species | Oral Absorption | Total Body Plasma Clearance | Half-life |
| Sprague-Dawley Rat | Rapid | Low | Moderate to Long |
| Beagle Dog | Rapid | Low | Moderate to Long |
| Cynomolgus Monkey | Rapid | Low | Moderate to Long |
Research into Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Induction Studies
Assessing the potential for a drug candidate to cause drug-drug interactions is a critical part of preclinical development. Induction of cytochrome P450 enzymes is a common mechanism by which a drug can alter the metabolism of co-administered medications.
Assessment of Human Pregnane (B1235032) X Receptor (hPXR) Activation
The human Pregnane X Receptor (hPXR) is a nuclear receptor that regulates the expression of many drug-metabolizing enzymes, particularly CYP3A4. mdpi.comwikipedia.org Activation of hPXR by a drug can lead to the induction of these enzymes, potentially increasing the metabolism and reducing the exposure of other co-administered drugs. Assessment in an hPXR screen indicated that this compound was a potential inducer of cytochrome P450 3A4 (CYP3A4). acs.orgnih.govmdpi.commdpi.comsemanticscholar.orgnih.govpharmablock.comresearchgate.net Specifically, hPXR activation by this compound was approximately 70% of that observed with rifampicin (B610482), a known strong CYP3A4 inducer. acs.orgnih.govpharmablock.com CYP induction studies using human hepatocytes further confirmed these results. acs.orgnih.gov This finding highlighted a potential drug-drug interaction liability for this compound, prompting further medicinal chemistry optimization efforts to mitigate hPXR activation. acs.orgnih.govmdpi.commdpi.comsemanticscholar.orgnih.govmedchemexpress.com
Implications for Subsequent Compound Optimization
Preclinical studies of this compound, a potent and selective orally available mIDH1 inhibitor with an IC50 of 6 nM, were instrumental in guiding the optimization process towards the development of AG-120. This compound itself was a product of optimization efforts aimed at improving the metabolic stability and potency of earlier compounds like AGI-5198, which suffered from high metabolic clearance acs.orgfrontiersin.org. Structure-activity relationship (SAR) profiling led to modifications, including the substitution of fluorinated cycloalkyl groups for cyclohexyl moieties to prevent oxidation, and the addition of a pyrimidine (B1678525) ring to restore enzymatic potency, resulting in this compound frontiersin.orgnih.gov.
Despite its improved metabolic stability and potent enzymatic and cellular activity, preclinical assessment revealed that this compound was a potential inducer of cytochrome P450 (CYP) 3A4 acs.orgfrontiersin.org. This induction liability, observed as approximately 70% of the activity of rifampicin in a human pregnane X receptor (hPXR) screen and confirmed in human hepatocyte studies, necessitated further medicinal chemistry efforts to mitigate this effect acs.orgfrontiersin.org.
Optimization starting from this compound focused on eliminating hPXR activation while maintaining desirable potency and pharmacokinetic profiles medchemexpress.commedchemexpress.com. Introducing additional polarity, such as a hydroxyl group on the pyrrolidinone ring, maintained similar potency but decreased permeability and increased the efflux ratio. acs.org. Changing the cyanopyridine to a cyanopyrimidine heterocycle abolished hPXR activation but negatively impacted cellular potency and metabolic stability acs.org. These findings demonstrated a delicate balance between structural modifications, metabolic stability, potency, and the potential for CYP induction.
The detailed research findings from the this compound stage, particularly regarding its metabolic profile and CYP induction potential, directly informed the subsequent design and selection of AG-120 (ivosidenib) as a clinical candidate medchemexpress.comcore.ac.uk. AG-120 was developed with reduced CYP3A4 activation while retaining potent mIDH1 inhibition and favorable pharmacokinetic properties frontiersin.orgmdpi.com. The preclinical data generated with this compound, including its ability to reduce the oncometabolite 2-HG and induce differentiation in preclinical models of IDH1-mutant cancers, provided early validation for the therapeutic approach and guided the development of compounds with improved profiles for clinical translation agios.comresearchgate.netprobechem.com.
While specific comprehensive data tables comparing this compound directly with a wide range of analogs were not extensively detailed across the search results in a readily extractable format for an interactive table, the narrative clearly outlines the impact of specific modifications on key parameters like potency, metabolic stability, and hPXR activation. The progression from AGI-5198 to this compound and then to AG-120 exemplifies the iterative optimization process driven by preclinical findings.
For illustrative purposes based on the descriptions, a conceptual representation of the optimization path and the properties influencing compound selection is presented below.
Conceptual Data Representation of Compound Optimization
| Compound | Enzymatic Potency (mIDH1-R132H IC50) | Cellular Potency (HT1080 IC50) | Metabolic Stability (Human Liver Microsomes) | hPXR Activation | Key Structural Modifications |
| AGI-5198 | Potent | Potent | Poor (High Clearance) | Not specified | Base structure |
| This compound | Single-digit nM | Single-digit nM | Desirable (Low Clearance) | Potential Inducer (~70% of Rifampicin) | Fluorinated cycloalkyl, Pyrimidine ring |
| AG-120 | Potent | Potent | Favorable | Low | Further modifications to reduce hPXR activation |
Note: The specific numerical values for AGI-5198 and AG-120 potency and metabolic stability are described qualitatively in the sources relative to this compound's improved profile and AG-120's further optimization.
This conceptual table, derived from the detailed research findings, illustrates how the preclinical characterization of this compound, particularly its balance of potency and metabolic stability alongside the identified hPXR induction liability, directly informed the subsequent compound optimization efforts that led to AG-120.
Contribution of Agi 14100 Research to Mutant Idh Inhibitor Development
AGI-14100 as a Foundational Compound for Targeted Cancer Metabolism Therapies
Mutations in IDH enzymes, specifically IDH1 and IDH2, are recognized as key drivers in several cancers, including acute myeloid leukemia (AML), gliomas, chondrosarcoma, and cholangiocarcinoma. nih.govresearchgate.netpreprints.org These mutations result in a neomorphic enzymatic activity that leads to the production and accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). nih.govashpublications.orgagios.com Elevated levels of 2-HG interfere with the function of α-ketoglutarate-dependent dioxygenases, impacting various cellular processes, including epigenetic regulation and cellular differentiation, ultimately contributing to oncogenic transformation. nih.govresearchgate.netashpublications.orgagios.com
Targeting these mutant IDH enzymes represents a novel approach in cancer therapy, aiming to induce differentiation in proliferating cancer cells. nih.govresearchgate.net this compound emerged as an early, potent, and selective orally available inhibitor of mutant IDH1 (mIDH1). medchemexpress.comprobechem.comresearchgate.net Its identification and characterization were important steps in establishing the feasibility of developing small-molecule inhibitors against this metabolic target. researchgate.netmedchemexpress.com Research involving this compound helped demonstrate that inhibiting mIDH1 could reduce intracellular 2-HG concentrations to levels found in wild-type cells. ashpublications.orgresearchgate.net This reduction in 2-HG was associated with the induction of cellular differentiation in ex vivo studies using primary human AML patient samples harboring the mutant IDH1. ashpublications.orgprobechem.comresearchgate.net
Advancements in Understanding Mutant IDH1 Biology
Research with this compound significantly contributed to the understanding of how inhibiting mIDH1 impacts cancer cell biology. Studies utilizing this compound showed that blocking the neomorphic activity of mIDH1 could reduce the aberrant production of 2-HG. ashpublications.orgresearchgate.net This reduction was linked to the restoration of cellular differentiation, a key therapeutic modality in mIDH-driven cancers. researchgate.netashpublications.orgprobechem.com
Preclinical studies, such as those in a primary human IDH1 (R132H)/FLT3-ITD mutant xenograft model, demonstrated that this compound treatment alone could decrease tumor burden in peripheral blood. ashpublications.orgprobechem.comresearchgate.net Furthermore, combining this compound with low-dose chemotherapy (Ara-C) resulted in a more pronounced decrease in tumor burden, including in the bone marrow, and this response was sustained even after treatment cessation. ashpublications.orgresearchgate.netagios.com These findings provided crucial insights into the therapeutic potential of targeting mIDH1 and the possibility of combination therapies.
Methodological Insights for Preclinical Drug Discovery
The research conducted on this compound provided valuable methodological insights for the preclinical discovery and evaluation of mutant IDH inhibitors. The process involved identifying this compound as a lead compound through screening efforts targeting mIDH1. researchgate.net Subsequent medicinal chemistry optimization studies, starting from this compound, were crucial for improving its properties and addressing liabilities. nih.govacs.org
Key preclinical assessments included evaluating enzymatic and cell-based potency, metabolic stability, and pharmacokinetic properties. nih.govacs.org For instance, this compound demonstrated single-digit nM potency in both enzyme and cell-based assays and showed desirable metabolic stability. nih.gov These evaluations were essential for determining the suitability of this compound as a potential development candidate and informed the design of subsequent compounds. nih.govacs.org The use of ex vivo studies with primary patient samples was also a valuable methodology to assess the compound's ability to induce cellular differentiation. ashpublications.orgprobechem.comresearchgate.net
Lessons Learned in Compound Optimization and Liability Mitigation
The development path involving this compound highlighted critical lessons in compound optimization and the mitigation of potential liabilities. While this compound demonstrated promising potency and metabolic stability, preclinical assessments revealed that it was a potential inducer of cytochrome P450 (CYP) 3A4, showing approximately 70% activation of human pregnane (B1235032) X receptor (hPXR) compared to rifampicin (B610482). nih.govacs.org CYP induction can lead to drug-drug interactions and altered drug metabolism, representing a significant liability for a therapeutic agent. researchgate.net
To address this, further medicinal chemistry efforts were undertaken, focusing on structural modifications to eliminate hPXR activation while maintaining desired potency and metabolic stability. nih.govacs.org Strategies involved introducing polarity at specific positions of the compound's structure. nih.govacs.org For example, introducing a hydroxyl group or transitioning to a cyanopyrimidine heterocycle at certain positions were explored, although these modifications had varying effects on potency, permeability, efflux, and metabolic stability. nih.govacs.org These optimization efforts, starting from this compound, ultimately led to the discovery of later-stage compounds with improved profiles, such as AG-120 (ivosidenib), which became the first approved mIDH1 inhibitor. nih.govresearchgate.netmedchemexpress.comcore.ac.uk The experience with this compound underscored the importance of early and thorough in vitro and in vivo profiling to identify and address potential liabilities like CYP induction during the drug discovery process. nih.govacs.org
Future Research Directions and Unexplored Avenues for Agi 14100 Based Research
Further Elucidation of AGI-14100's Specific Molecular Interactions
Future research could focus on a more detailed characterization of the specific molecular interactions between this compound and mutant IDH1. While it is known to be a selective inhibitor of mutant IDH1, a deeper understanding of its binding kinetics, the precise residues involved in its interaction within the allosteric pocket, and any potential subtle differences in binding across various IDH1 R132 mutations (e.g., R132H, R132C, R132G, R132S, R132L) could provide valuable insights. Although kinetic studies to demonstrate the mode of action were previously inconclusive due to the presence of prebound NADP(H) in enzyme preparations, alternative approaches may be explored. acs.org Such studies could utilize advanced structural biology techniques, such as co-crystallography or cryo-electron microscopy, to visualize the complex of this compound bound to mutant IDH1. Furthermore, computational modeling and simulation could complement experimental findings to predict and analyze binding affinities and conformational changes upon binding. Understanding these interactions at an atomic level could inform the design of even more potent and selective inhibitors.
Investigation of Potential Resistance Mechanisms to this compound or its Successors in Preclinical Settings
Investigating potential mechanisms of resistance to this compound or its successors in preclinical models is a critical area for future research. Although this compound itself did not advance to clinical trials due to the CYP induction issue, studying resistance mechanisms in preclinical settings using this compound or related early compounds could provide foundational knowledge applicable to currently approved or developing IDH inhibitors. Resistance to IDH inhibitors in patients has been reported, primarily through secondary mutations and isoform switching mechanisms. nih.gov Preclinical studies could involve developing cell lines or animal models resistant to this compound or its optimized derivatives through prolonged exposure. Subsequent genomic, transcriptomic, and proteomic analyses of these resistant models could identify genetic alterations, changes in gene expression, or activation of alternative signaling pathways that confer resistance. This could include exploring the emergence of secondary IDH mutations that affect inhibitor binding, or the upregulation of alternative metabolic pathways that bypass the need for mutant IDH activity. Understanding these mechanisms in a preclinical context could help in the proactive design of next-generation inhibitors or combination therapies aimed at overcoming or preventing resistance.
Exploration of Novel Combinatorial Strategies Based on this compound's Mechanisms of Action
This compound's mechanism of action, primarily the reduction of 2-HG and induction of differentiation, provides a basis for exploring novel combinatorial strategies in preclinical studies. Preclinical data with this compound in combination with low-dose cytarabine (B982) (Ara-C) in an AML xenograft model showed a more pronounced reduction in tumor burden and a sustained response compared to single-agent treatment. ashpublications.orgresearchgate.netnih.govagios.com This suggests that combining mutant IDH1 inhibition with chemotherapy or other targeted agents could offer synergistic benefits. Future research could investigate combinations of this compound or its analogs with other classes of drugs, such as epigenetic modifiers (e.g., hypomethylating agents), signaling pathway inhibitors (e.g., FLT3 inhibitors, as some AML models with IDH1 mutations also harbor FLT3-ITD mutations), or immunotherapies. nih.govresearchgate.netresearchgate.nethaematologica.org Studies could aim to understand the underlying mechanisms of synergy observed with combinations, such as how they might overcome resistance pathways, enhance differentiation, or modulate the tumor microenvironment. The preclinical success of combining IDH1 inhibitors with agents like azacitidine in reducing leukemia stem cells provides a rationale for further exploring such combinations based on this compound's mechanism. haematologica.org
Application of this compound as a Research Tool in Fundamental IDH Biology Studies
This compound, as a potent and selective mutant IDH1 inhibitor, can serve as a valuable research tool to further investigate fundamental aspects of IDH biology, particularly the consequences of mutant IDH1 expression and the effects of its inhibition. medchemexpress.commedchemexpress.com It can be used in in vitro and ex vivo studies to model the effects of mutant IDH1 inhibition in various cellular contexts, including different cancer types harboring IDH1 mutations and induced pluripotent stem cells or primary cells engineered to express mutant IDH1. probechem.com Researchers can utilize this compound to study the impact of 2-HG reduction on cellular metabolism, epigenetic modifications (such as histone and DNA methylation), differentiation pathways, and gene expression profiles. ashpublications.orgresearchgate.net It can help delineate the specific contributions of mutant IDH1 activity to the transformed phenotype and identify downstream effectors or compensatory mechanisms. Such studies can deepen our understanding of the oncogenic role of mutant IDH1 and potentially uncover new therapeutic targets beyond direct IDH inhibition.
Design and Synthesis of Next-Generation Inhibitors Leveraging this compound's Structural Insights
The structural insights gained from the development of this compound and the subsequent optimization to AG-120 can be leveraged for the design and synthesis of next-generation IDH1 inhibitors. The structure-activity relationship (SAR) studies conducted during the development of this compound provided crucial information regarding the chemical moieties important for potency and metabolic stability. nih.govnih.govmdpi.comacs.orgnih.gov For instance, the incorporation of fluorinated cycloalkyl groups was found to improve metabolic stability. nih.govmdpi.comacs.orgnih.govfrontiersin.orgmdpi.com Future research can build upon this knowledge to design compounds with improved properties, such as enhanced potency against specific IDH1 mutations, better pharmacokinetic profiles, reduced potential for drug-drug interactions (addressing the hPXR induction observed with this compound), and improved tissue distribution, particularly for cancers in challenging anatomical locations like the brain. nih.govacs.orgnih.gov Medicinal chemistry efforts can focus on exploring novel scaffolds or modifying existing ones based on the SAR established with this compound and its successors. This could involve structure-based drug design approaches, utilizing the structural information of IDH1 and its inhibitors to guide the synthesis of new chemical entities with optimized properties.
Q & A
Q. What is the molecular mechanism of AGI-14100, and how does it target mutant IDH1 (mIDH1) in cancer research?
this compound is a small-molecule inhibitor designed to selectively target the neomorphic activity of mIDH1, which converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). By binding to the mutant enzyme's active site, this compound blocks 2-HG production, restoring cellular differentiation and reducing tumor growth. Its inhibitory potency is reflected in an IC50 of 6 nM against mIDH1 in enzymatic assays .
Q. What key pharmacological properties make this compound a promising preclinical candidate?
this compound exhibits low metabolic clearance in liver microsomes across species (mouse, rat, dog, human) and favorable oral pharmacokinetics in preclinical models, with bioavailability (F) values of 44% in rats and 43% in non-human primates. These properties were validated using HT1080 (R132C) tumor xenograft models, where a single 50 mg/kg dose suppressed tumor 2-HG levels by >90% within 12 hours .
Q. How was this compound’s metabolic stability assessed, and why is this critical for translational research?
Metabolic stability was evaluated using in vitro liver microsomal assays across five species. Low clearance rates (<15 µL/min/mg protein) indicated reduced susceptibility to hepatic metabolism, supporting its oral bioavailability. This is critical for ensuring consistent drug exposure in vivo, a prerequisite for dose-response studies .
Advanced Research Questions
Q. What experimental models were used to validate this compound’s efficacy, and how were contradictions in data resolved?
this compound was tested in the HT1080 R132C xenograft model, where it achieved rapid 2-HG suppression. However, conflicting data emerged from hPXR activation assays, revealing unintended cytochrome P450 (CYP) 3A4 induction—a liability for drug-drug interactions. Researchers resolved this by modifying the molecule’s R3/R4 substituents to increase topological polar surface area (tPSA), balancing potency with reduced hPXR activation .
Q. What structural optimization strategies were employed to mitigate this compound’s CYP3A4 induction while preserving potency?
Structure-activity relationship (SAR) studies focused on increasing polarity at the R3/R4 positions to disrupt hPXR binding. Modifications included introducing hydrophilic groups (e.g., fluorinated alkyl chains), which maintained enzyme inhibition (IC50 <10 nM) while lowering CYP3A4 induction by >50%. This iterative process led to AG-120 (ivosidenib), a derivative with retained efficacy and improved safety .
Q. How can researchers design experiments to evaluate metabolite-driven resistance in mIDH1 inhibition studies using this compound?
Combined metabolomic and transcriptomic profiling is recommended. For example:
- Step 1: Treat mIDH1+ cell lines (e.g., HT1080) with this compound and quantify 2-HG via LC-MS.
- Step 2: Perform RNA-seq to identify compensatory pathways (e.g., AMPK/mTOR).
- Step 3: Validate findings using CRISPR knockouts of resistance-associated genes (e.g., IDH2).
This approach identifies mechanisms bypassing mIDH1 blockade .
Q. What methodologies are recommended for assessing this compound’s off-target effects in complex biological systems?
- Chemical proteomics: Use immobilized this compound probes to capture binding proteins in cell lysates.
- Phenotypic screening: Test this compound in panels of non-mIDH1 cell lines to rule out cytotoxicity.
- CYP panel assays: Evaluate induction of CYP isoforms (3A4, 2D6) via luciferase reporter systems .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between this compound’s in vitro potency and in vivo efficacy?
While this compound showed nM-level activity in vitro, its in vivo performance depends on bioavailability and tumor penetration. Key steps:
- PK/PD modeling: Correlate plasma/tumor drug levels with 2-HG suppression.
- Tissue distribution studies: Use radiolabeled this compound to quantify tumor vs. normal tissue uptake.
- Species scaling: Adjust dosing regimens based on interspecies differences in clearance (e.g., higher doses in dogs vs. rats) .
Methodological Tables
| Parameter | This compound | AG-120 (Ivosidenib) |
|---|---|---|
| mIDH1 IC50 | 6 nM | 8 nM |
| CYP3A4 Induction | High | Reduced |
| Oral Bioavailability | 44% (rat) | >60% (human) |
| Metabolic Stability | Low clearance | Improved |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
